

A Technical Guide to the Tachykinin Receptor Binding Affinity of GR 64349

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Compound of Interest

Compound Name: GR 64349

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective tachykinin NK₂ receptor agonist, **GR 64349**. The data presented is curated from peer-reviewed scientific literature to assist researchers and professionals in the fields of pharmacology and drug development. This document details the binding profile of **GR 64349**, the experimental methodologies used to determine these affinities, and the associated signaling pathways.

Binding Affinity of GR 64349 for Tachykinin Receptors

GR 64349 exhibits a high and selective binding affinity for the tachykinin NK₂ receptor. Its affinity for NK₁ and NK₃ receptors is significantly lower, establishing it as a potent and selective NK₂ receptor agonist.

Quantitative Binding Data

The binding affinities of **GR 64349** for human recombinant tachykinin NK₁ and NK₂ receptors have been determined through radioligand binding studies. The data is summarized in the table below.

Receptor	Radioligand	Test Compound	pKi	Ki (nM)	Selectivity (fold)
NK ₂	[¹²⁵ I]-NKA	GR 64349	7.77 ± 0.10[1] [2][3]	~17	~1300-fold over NK ₁ [1]
NK ₁	[³ H]-septide	GR 64349	<5[1]	>10,000	
NK ₃	-	GR 64349	-	-	>300-fold (NK ₂ over NK ₃)

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for NK₃ receptor binding is presented as selectivity fold-change as specific Ki values were not detailed in the initial literature review.

Experimental Protocols

The binding affinity data presented was primarily derived from competitive radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK₁ or NK₂ receptors.

Radioligand Binding Assay for NK₂ Receptor

- Receptor Source: Membranes from CHO cells stably expressing human recombinant NK₂ receptors (6 µg protein/well).
- Radioligand: 0.1 nM [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).
- Test Compound: **GR 64349**.
- Incubation: The reaction mixture was incubated at 23°C for 3 hours.
- Assay Termination: The binding reaction was terminated by rapid filtration.
- Non-specific Binding Determination: Defined in the presence of 1 µM Neurokinin A (NKA).
- Data Analysis: The pKi values were estimated using a one-site binding model as the Hill slopes approached unity.

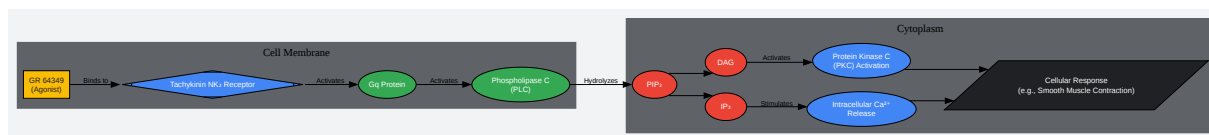
Radioligand Binding Assay for NK₁ Receptor

- Receptor Source: Membranes from CHO cells stably expressing human recombinant NK₁ receptors (20 µg protein/well).
- Radioligand: 5.0 nM [³H]-septide.
- Test Compound: **GR 64349**.
- Incubation: The reaction mixture was incubated at 23°C for 1 hour.
- Assay Termination: The binding reaction was terminated by rapid filtration.
- Non-specific Binding Determination: Defined in the presence of 1 µM septide.
- Data Analysis: Due to the weak displacement, an apparent pK_i value was extrapolated.

Signaling Pathways of Tachykinin Receptors

Tachykinin receptors, including NK₁, NK₂, and NK₃, are members of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, these receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade.

Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction. Tachykinin receptor activation can also lead to the inhibition of cyclic AMP (cAMP) synthesis.

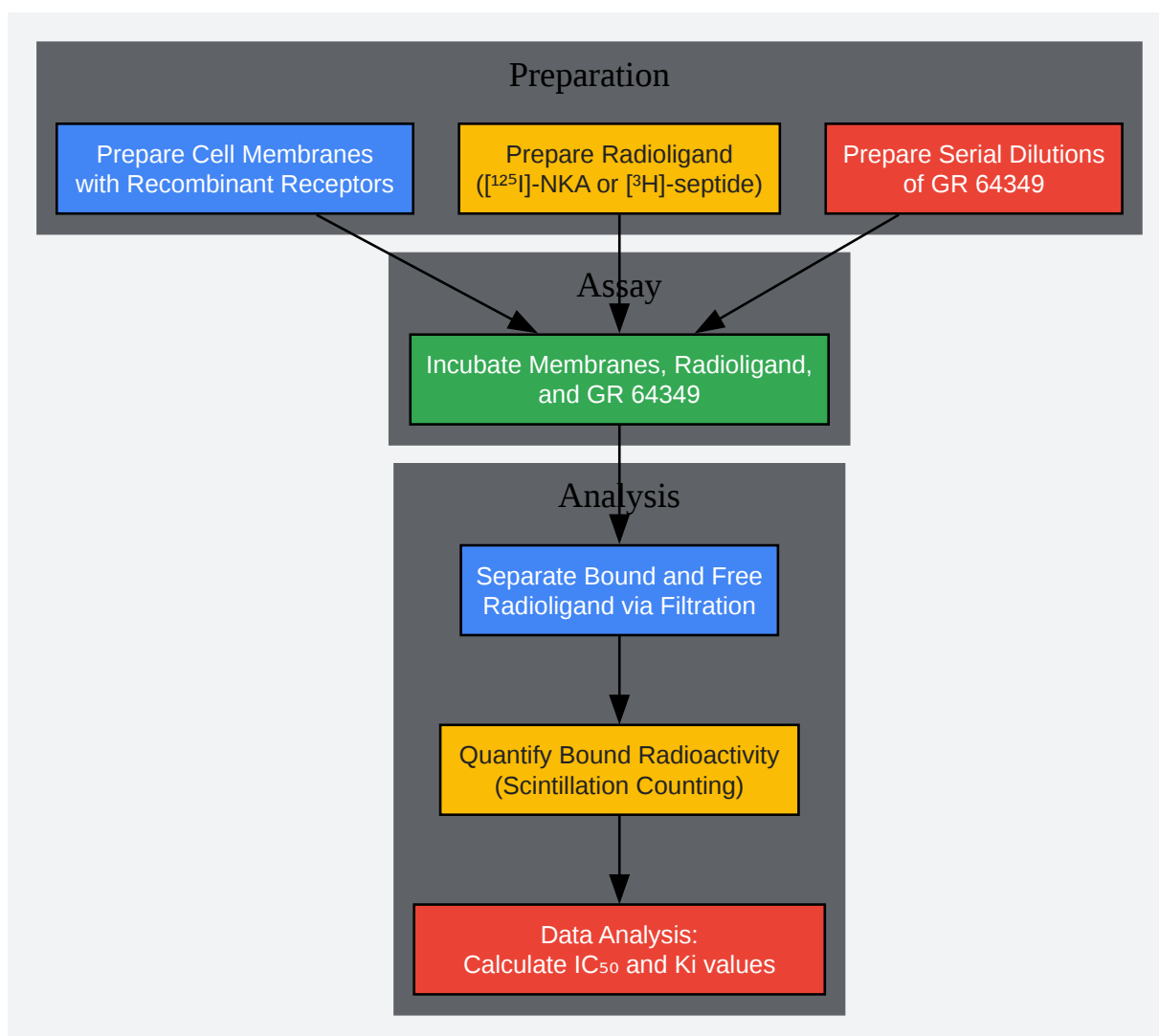


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Caption: Tachykinin NK₂ receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The determination of binding affinity through competitive radioligand binding assays follows a standardized workflow to ensure accuracy and reproducibility. The key steps are outlined in the diagram below.



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Caption: Workflow for a competitive radioligand binding assay.

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